FAPI-4

Overview

Description

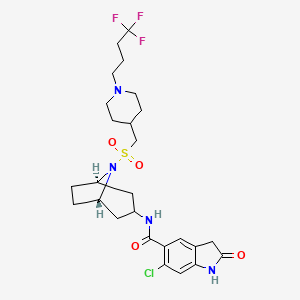

Fibroblast Activation Protein Inhibitor-4 (FAPI-4) is a radiolabeled molecular agent that targets the inhibitor of fibroblast activation protein (FAP). FAP is often present in tumor stroma and inflammatory tissue with prominent fibroblast proliferation. This compound is a promising positron emission tomography (PET) tracer for tumor imaging and has shown potential in diagnosing various cancers and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FAPI-4 involves the formulation of a lyophilized kit for the preparation of [68Ga]Ga-FAPI-4. This process ensures high radiochemical yield using either generator or cyclotron-produced 68GaCl3. The experimental parameters such as concentration of this compound, buffer content, storage conditions, and shelf-life are optimized to ensure greater than 95% radiochemical yield . The lyophilized this compound kit contains 50 µg of this compound ligand, which consistently yields [68Ga]Ga-FAPI-4 in greater than 95% radiochemical yield upon labeling with approximately 1.11 GBq of 68GaCl3 .

Industrial Production Methods

The industrial production of this compound involves the use of automated synthesis modules to ensure consistent and high-quality production. The process includes the use of solid-phase extraction (SPE) for purification and quality control measures to maintain radiochemical purity above 95% .

Chemical Reactions Analysis

Types of Reactions

FAPI-4 undergoes various chemical reactions, including:

Radiolabeling: The primary reaction involves the radiolabeling of this compound with gallium-68 (68Ga) to form [68Ga]Ga-FAPI-4.

Binding Reactions: This compound exhibits specific binding to fibroblast activation protein over-expressed in tumors.

Common Reagents and Conditions

Radiolabeling: The radiolabeling reaction requires 68GaCl3, buffer solutions, and the this compound ligand.

Binding Reactions: The binding reactions occur under physiological conditions, typically in vitro cell binding experiments and in vivo biodistribution studies.

Major Products Formed

Scientific Research Applications

FAPI-4 has a wide range of scientific research applications, including:

Cancer Diagnosis and Imaging: this compound is used as a PET tracer for the non-invasive detection and quantification of FAP expression in tumors.

Inflammatory Disease Diagnosis:

Cardiovascular Imaging: Recent studies have explored the use of this compound in cardiovascular imaging to assess inflammation and tissue remodeling in cardiovascular diseases.

Mechanism of Action

FAPI-4 exerts its effects by targeting fibroblast activation protein, which is over-expressed in tumor stroma and inflammatory tissues. The binding of this compound to FAP allows for the visualization of FAP-expressing cells using PET imaging. FAP is a protein of the dipeptidyl peptidase 4 family with endopeptidase activity, capable of cleaving structural proteins of the extracellular matrix and altering the tumor microenvironment . This mechanism promotes cell invasion and metastasis formation .

Comparison with Similar Compounds

Similar Compounds

FAPI-2: Another fibroblast activation protein inhibitor with similar binding properties to FAPI-4.

FAPI-34: A derivative of FAPI with improved tumor uptake and retention.

FAPI-46: A compound with enhanced tumor-to-normal-organ ratios compared to this compound.

Uniqueness of this compound

This compound is unique due to its rapid internalization into FAP over-expressing tumors and rapid washout from non-target tissues . This property makes this compound an effective PET tracer for high-contrast tumor imaging.

Properties

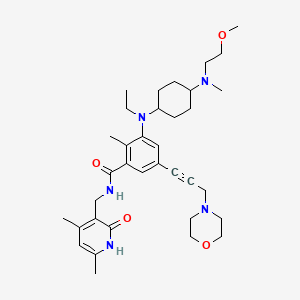

IUPAC Name |

2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54F2N10O10/c41-40(42)21-29(22-43)52(28-40)34(53)23-45-39(61)31-4-5-44-33-3-2-30(20-32(31)33)62-19-1-6-46-15-17-51(18-16-46)35(54)24-47-7-9-48(25-36(55)56)11-13-50(27-38(59)60)14-12-49(10-8-47)26-37(57)58/h2-5,20,29H,1,6-19,21,23-28H2,(H,45,61)(H,55,56)(H,57,58)(H,59,60)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWDAESAANBIGG-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54F2N10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

872.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2374782-02-0 | |

| Record name | DOTA-fapi-04 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2374782020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOTA-FAPI-04 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7X5DKW7N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DOTA-FAPI-04 exhibits high binding affinity and specificity for Fibroblast Activation Protein (FAP), an enzyme overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment. This selective targeting makes it valuable for both imaging and potentially targeted therapy. [, , , ]

A: While precise binding mechanisms require further investigation, research suggests that the quinoline-based structure of DOTA-FAPI-04 plays a crucial role in its interaction with the active site of FAP. This binding may lead to the inhibition of FAP's enzymatic activity. [, ]

A: Binding of DOTA-FAPI-04 to FAP allows for visualization of FAP-expressing cells, such as CAFs, using PET/CT imaging. This enables clinicians and researchers to better assess tumor staging, potential recurrence, and treatment response. [, , , ] Further research is underway to explore the therapeutic potential of DOTA-FAPI-04 in inhibiting FAP activity and its influence on tumor progression.

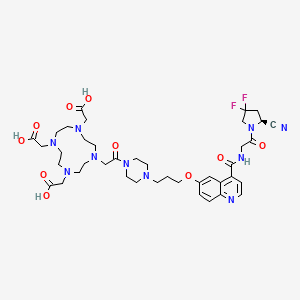

ANone: The molecular formula of DOTA-FAPI-04 is C42H54F2N10O9. Its molecular weight is 880.94 g/mol.

A: While the provided research doesn't delve into detailed spectroscopic analysis, it does confirm the successful synthesis and radiolabeling of DOTA-FAPI-04 with isotopes like 68Ga, 64Cu, and 177Lu for PET imaging and potential therapeutic applications. [, ]

A: Studies show that radiolabeled DOTA-FAPI-04, particularly when labeled with 68Ga and 177Lu, exhibits high stability in physiological solutions like phosphate-buffered saline and fetal bovine serum. [] This stability is crucial for its reliable use in imaging and potential therapeutic applications.

A: DOTA-FAPI-04 is primarily investigated as an inhibitor of FAP, not a catalyst. Its value lies in its ability to bind to and potentially inhibit FAP activity, not catalyze other reactions. [, ]

A: While the provided research doesn't detail specific computational studies, it alludes to the design and development of DOTA-FAPI-04 based on the principles of structure-activity relationships. This suggests the use of computational chemistry and modeling in optimizing its properties. [] Further research in this area could provide valuable insights into its binding mechanism, pharmacokinetic profile, and potential for optimization.

A: Research highlights the development of FAPI tetramers, indicating that structural modifications can significantly impact the compound's pharmacokinetic properties. Specifically, tetramers demonstrate higher tumor uptake and longer tumor retention compared to dimers or monomers. [] This suggests that further structural optimization could lead to even more effective imaging agents and potential therapeutics.

A: While the provided research does not delve into specific formulation details, it confirms the successful radiolabeling of DOTA-FAPI-04 with different isotopes. This suggests the existence of suitable formulations for radiopharmaceutical applications. [, ] Further research could focus on optimizing these formulations to improve stability, solubility, and ultimately, bioavailability for enhanced imaging and therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

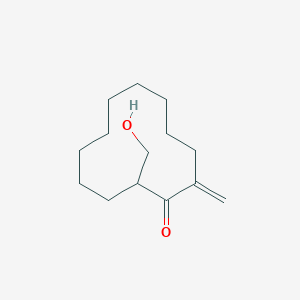

![N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B607335.png)

![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B607353.png)

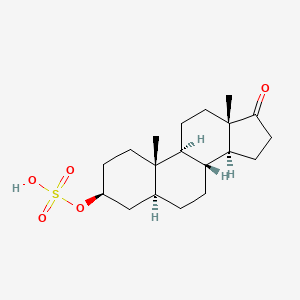

![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)